JF526-Taxol (TFA)
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Overview
Description
JF526-Taxol (TFA) is a versatile compound used primarily as a scaffold for fluorogenic probes. It is known for its applications in super-resolution immunofluorescence, where it serves as a ligand for self-labeling tags, stains for endogenous structures, and spontaneously blinking labels .
Preparation Methods
The synthesis of JF526-Taxol (TFA) involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often customized based on the required purity and yield. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
JF526-Taxol (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JF526-Taxol (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for developing new fluorogenic probes.
Biology: Employed in super-resolution imaging techniques to study cellular structures and dynamics.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the manufacturing of high-precision imaging devices and analytical instruments
Mechanism of Action
The mechanism of action of JF526-Taxol (TFA) involves its ability to serve as a scaffold for fluorogenic probes. It interacts with specific molecular targets and pathways to enable high-resolution imaging. The compound’s unique structure allows it to bind to self-labeling tags and endogenous structures, facilitating the visualization of cellular components .
Comparison with Similar Compounds
JF526-Taxol (TFA) is unique due to its versatility and high efficiency in super-resolution imaging. Similar compounds include:
JF549-Taxol (TFA): Another fluorogenic probe scaffold with slightly different spectral properties.
JF646-Taxol (TFA): Known for its applications in near-infrared imaging.
JF669-Taxol (TFA): Used for deep-tissue imaging due to its longer wavelength absorption
These compounds share similar applications but differ in their specific properties and optimal use cases.
Properties
Molecular Formula |
C75H75F9N4O19 |
---|---|
Molecular Weight |
1507.4 g/mol |
IUPAC Name |
4-[[8-[[(1S,2R)-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-2-hydroxy-3-oxo-1-phenylpropyl]amino]-8-oxooctyl]carbamoyl]-2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]benzoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1 |
InChI Key |
WYTXGBVNWCQFKK-SOCHEKDQSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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